Macimorelin, also known by its trade name Macrilen, is a synthetic compound developed for the diagnosis of adult growth hormone deficiency. It is classified as a growth hormone secretagogue receptor agonist, specifically targeting the ghrelin receptor to stimulate the release of endogenous growth hormone from the pituitary gland. The compound was first synthesized at the University of Montpellier in collaboration with Aeterna Zentaris and received FDA approval in December 2017 for clinical use in diagnosing growth hormone deficiency in adults .
Macimorelin is a pseudotripeptide and is chemically described as D-Tryptophanamide, 2-methylalanyl-N-[(1R)-1-(formylamino)-2-(1H-indol-3-yl)ethyl]-acetate. The synthesis of macimorelin involves multiple steps, including the formation of its core structure through peptide coupling techniques. The synthetic route typically begins with the assembly of amino acid building blocks, followed by modifications to introduce specific functional groups that enhance its biological activity and stability. The final product is obtained through purification processes such as chromatography to ensure high purity levels suitable for clinical applications .
The molecular formula of macimorelin is C26H30N6O3, with a molar mass of approximately 474.565 g/mol. Its structure includes a unique arrangement of amino acids that allows it to mimic the natural ghrelin peptide, which is crucial for binding to its receptor and eliciting a physiological response. The three-dimensional conformation of macimorelin plays a significant role in its effectiveness as a growth hormone secretagogue .
Macimorelin undergoes various chemical reactions during its metabolism and interaction with biological systems. It is primarily metabolized via the cytochrome P450 enzyme system, particularly CYP3A4, which plays a critical role in its pharmacokinetics. The compound exhibits poor oral bioavailability in certain animal models, but it has been optimized for human use through careful formulation .
Macimorelin functions as an agonist at the growth hormone secretagogue receptor, mimicking the action of ghrelin. Upon administration, it binds to these receptors in the pituitary gland, leading to an increase in endogenous growth hormone secretion. This mechanism is particularly beneficial for diagnosing growth hormone deficiency, as it provides a non-invasive alternative to traditional stimulation tests like insulin tolerance tests or glucagon stimulation tests .
Macimorelin exhibits several physical and chemical properties that are relevant for its therapeutic use:
Macimorelin's primary application is in the diagnosis of growth hormone deficiency in adults and potentially in pediatric populations. Clinical studies have demonstrated its efficacy and safety compared to traditional testing methods. Its oral formulation offers significant advantages over parenteral methods, including ease of administration and reduced patient discomfort .
The quest for growth hormone (GH) secretagogues began with the isolation of ghrelin in 1999, an endogenous 28-amino-acid peptide that activates the growth hormone secretagogue receptor (GHS-R1a) [5] [10]. Early synthetic peptides like GHRP-6 (Growth Hormone Releasing Peptide-6) demonstrated potent GH-releasing activity but faced limitations due to poor oral bioavailability, enzymatic degradation, and short half-lives [10]. This spurred interest in peptidomimetics—molecules that mimic peptide function while overcoming pharmacokinetic drawbacks [3]. Initial efforts focused on modifying peptide backbones to resist proteolysis, leading to cyclic peptides and non-natural amino acid incorporations [6] [10]. The discovery of the ghrelin receptor’s binding pocket, characterized by hydrophobic residues and a charged extracellular domain, provided a structural blueprint for rational drug design [10]. Macimorelin (originally AEZS-130 or JMV 1843) emerged as a culmination of this work, representing a shift from peptide hormones to orally bioavailable small molecules [1] [5].
Compound | Type | Key Advancement | Limitation | |
---|---|---|---|---|
Ghrelin | Natural peptide | Endogenous GHS-R1a ligand | Rapid degradation (<30 min half-life) | |
GHRP-6 | Synthetic peptide | High potency (nM affinity) | Poor oral bioavailability | |
Macimorelin | Peptidomimetic | Oral activity; metabolic stability | CYP3A4 metabolism | [1] [5] |
Macimorelin’s design exemplifies Type III peptidomimetics, which replace the native peptide backbone with non-peptide scaffolds while preserving pharmacophoric elements critical for GHS-R1a binding [3] [10]. Its structure (chemical formula: C₂₆H₃₀N₆O₃) features:
Computational methods were pivotal in optimizing these features:
Structural Element | Function | Design Rationale | |
---|---|---|---|
D-Tryptophan | Receptor binding via hydrophobic pocket | Resists enzymatic degradation vs. L-isomer | |
N-Methylated backbone | Reduces peptidase recognition | Enhances half-life (4.1 hours in humans) | |
C-terminal aldehyde | Forms reversible hydrates | Improves solubility without compromising affinity | [1] [8] |
In vitro studies confirmed macimorelin’s EC₅₀ of 0.2 nM for GH release, surpassing ghrelin’s potency by 10-fold [1] [5].
The development of macimorelin underscores the synergy between academic innovation and industrial translational expertise:
Academic Foundations
Industrial Development
Partnership Models
U.S. Industry-Academic Consortia: The National Institutes of Health (NIH) funded translational studies through grant R01-AG047314, enabling mechanistic studies in primate models at Baylor College of Medicine [5] [9].
Collaborative Milestones:
Phase | Academic Role | Industry Role | Outcome | |
---|---|---|---|---|
Discovery | CNRS (synthesis/IP) | Aeterna Zentaris (licensing) | Patented scaffold (WO2001096300) | |
Preclinical | University of Montpellier (SAR) | Process chemistry optimization | Scalable GMP synthesis | |
Clinical | University of Toronto (bioinformatics) | Trial design/regulatory strategy | FDA approval (Macrilen™, 2017) | [1] [4] [9] |
This collaborative framework reduced development time by 40% compared to industry-only pipelines [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7